molecular formula C15H14N4O B11436630 2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline

2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline

Cat. No.: B11436630
M. Wt: 266.30 g/mol
InChI Key: SFVUIAPGXPROEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline typically involves the reaction of 2-chloro-3-(4-methylphenoxy)quinoxaline with hydrazine hydrate under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis systems to ensure consistency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. The quinoxaline core can intercalate with DNA, disrupting replication and transcription .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-3-(4-methylphenoxy)quinoxaline is unique due to the presence of both the hydrazinyl and 4-methylphenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

[3-(4-methylphenoxy)quinoxalin-2-yl]hydrazine

InChI

InChI=1S/C15H14N4O/c1-10-6-8-11(9-7-10)20-15-14(19-16)17-12-4-2-3-5-13(12)18-15/h2-9H,16H2,1H3,(H,17,19)

InChI Key

SFVUIAPGXPROEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2NN

Origin of Product

United States

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